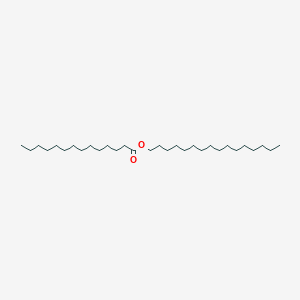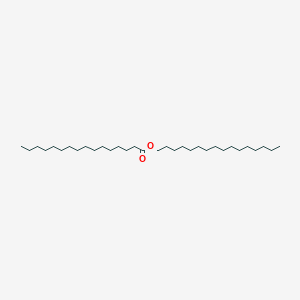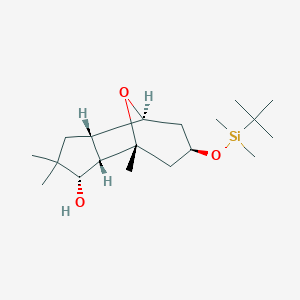
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol, also known as TBTUO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBTUO is a bicyclic compound that possesses a unique structure, making it an interesting subject of study.
Wirkmechanismus
The mechanism of action of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been shown to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Biochemische Und Physiologische Effekte
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol can inhibit the growth of cancer cells and reduce inflammation. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been shown to have antibacterial and antifungal properties. In vivo studies have shown that 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol can reduce inflammation and improve the symptoms of arthritis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is its unique structure, which makes it an interesting subject of study. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol. One of the most promising areas of research is the development of new drugs based on the structure of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been studied for its potential use in the development of new materials, such as polymers and nanoparticles. Further studies are needed to fully understand the mechanism of action of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol and its potential applications in various fields.
Conclusion:
In conclusion, 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been studied extensively for its potential use in the development of new drugs and materials. The synthesis of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been optimized to yield high purity and high yields of the compound. Further studies are needed to fully understand the mechanism of action of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol and its potential applications in various fields.
Synthesemethoden
The synthesis of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol involves several steps, starting with the reaction of 1,4-cyclohexadiene with tert-butyl acrylate to form a bicyclic intermediate. This intermediate is then treated with trimethylsilyl chloride to yield the corresponding silyl ether. The final step involves the use of oxalyl chloride and dimethylformamide to remove the silyl protecting group, resulting in the formation of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol. The synthesis of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been optimized to yield high purity and high yields of the compound.
Wissenschaftliche Forschungsanwendungen
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been studied extensively due to its potential applications in various fields. One of the most promising applications of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is in the development of new drugs. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of new drugs. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been studied for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
Eigenschaften
CAS-Nummer |
134176-24-2 |
|---|---|
Produktname |
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol |
Molekularformel |
C19H36O3Si |
Molekulargewicht |
340.6 g/mol |
IUPAC-Name |
(1R,2S,3S,6S,7S,9R)-9-[tert-butyl(dimethyl)silyl]oxy-1,4,4-trimethyl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol |
InChI |
InChI=1S/C19H36O3Si/c1-17(2,3)23(7,8)22-12-9-14-13-11-18(4,5)16(20)15(13)19(6,10-12)21-14/h12-16,20H,9-11H2,1-8H3/t12-,13-,14+,15+,16+,19-/m1/s1 |
InChI-Schlüssel |
SSHVELVJONMEKY-UHFFFAOYSA-N |
Isomerische SMILES |
C[C@]12C[C@@H](C[C@H](O1)[C@@H]3[C@H]2[C@@H](C(C3)(C)C)O)O[Si](C)(C)C(C)(C)C |
SMILES |
CC1(CC2C3CC(CC(C2C1O)(O3)C)O[Si](C)(C)C(C)(C)C)C |
Kanonische SMILES |
CC1(CC2C3CC(CC(C2C1O)(O3)C)O[Si](C)(C)C(C)(C)C)C |
Synonyme |
1,4,4-trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol 1,4,4-TSOU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



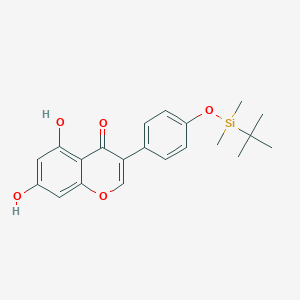
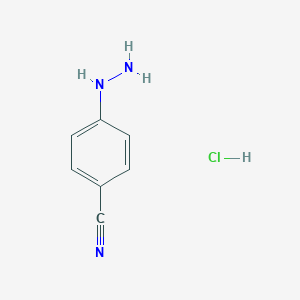
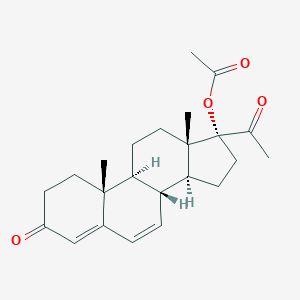
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
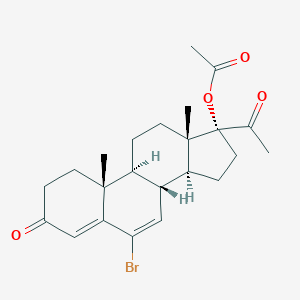
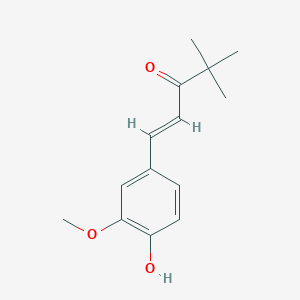
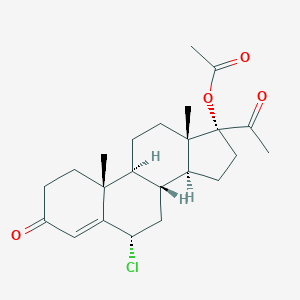
![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)
